molecular formula C13H21N3O3 B1460289 (3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1823322-15-1

(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1460289
CAS No.: 1823322-15-1
M. Wt: 267.32 g/mol
InChI Key: MEAVCXSCOFNFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .

Mechanism of Action

The mechanism of action of (3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an HDAC inhibitor, the compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and potential therapeutic effects .

Comparison with Similar Compounds

(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester can be compared with other similar oxadiazole derivatives, such as:

These compounds share the oxadiazole core structure but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct properties and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)14-8-10-15-11(16-19-10)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAVCXSCOFNFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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